molecular formula C7H11NS B1329236 2-(Thiophen-2-yl)propan-2-amine CAS No. 81289-15-8

2-(Thiophen-2-yl)propan-2-amine

Cat. No.: B1329236
CAS No.: 81289-15-8
M. Wt: 141.24 g/mol
InChI Key: JYFAHQAWCKSUOU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-(Thiophen-2-yl)propan-2-amine, also known as Thiopropamine, is a stimulant drug which is an analogue of amphetamine . It primarily targets the norepinephrine and dopamine transporters , acting as a reuptake inhibitor . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thus influencing neuronal communication.

Mode of Action

Thiopropamine interacts with its targets by binding to the norepinephrine and dopamine transporters, inhibiting the reuptake of these neurotransmitters . This results in an increased concentration of norepinephrine and dopamine in the synaptic cleft, enhancing neurotransmission and leading to stimulant effects .

Biochemical Pathways

Upon administration, Thiopropamine is metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These metabolites are further deaminated by the cytochrome P450 enzyme CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, a phenylacetone derivative .

Pharmacokinetics

It is known that thiopropamine and its metabolites are excreted renally, unchanged . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are yet to be fully understood.

Result of Action

The inhibition of norepinephrine and dopamine reuptake by Thiopropamine leads to an increase in the concentration of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission, producing stimulant effects similar to those of amphetamine, but with around one third the potency .

Preparation Methods

The synthesis of 2-(Thiophen-2-yl)propan-2-amine can be achieved through various methods. One common synthetic route involves the reaction of thiophene-2-carboxaldehyde with nitroethane and n-butylamine in the presence of acetic acid and iron . . Industrial production methods typically involve large-scale synthesis using these or similar reactions under controlled conditions to ensure high yield and purity.

Properties

IUPAC Name

2-thiophen-2-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS/c1-7(2,8)6-4-3-5-9-6/h3-5H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFAHQAWCKSUOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20275475
Record name 2-(thiophen-2-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81289-15-8
Record name 2-(thiophen-2-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(thiophen-2-yl)propan-2-amine
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